(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
Description
(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral carboxylic acid derivative featuring a benzyloxy-substituted phenyl group and a hydroxyl group on the propanoic acid backbone. Key properties include:
- Molecular Formula: C₁₆H₁₄O₄
- Molecular Weight: 270.28 g/mol (calculated)
- CAS Number: 373368-68-4 .
- Structure: The (R)-configuration at the C2 hydroxy group and the benzyloxy moiety at the para position of the phenyl ring are critical to its stereochemical and functional properties.
Its structural analogs, however, exhibit diverse applications, including antidiabetic and enzyme inhibitory activities.
Properties
IUPAC Name |
(2R)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJEIZOJZINJB-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation and Reduction
P-Hydroxybenzaldehyde is treated with benzyl bromide and potassium carbonate in acetonitrile to yield 4-(benzyloxy)benzaldehyde (compound 3). Subsequent sodium borohydride reduction produces 4-(benzyloxy)benzyl alcohol (compound 4).
Bromination and Phosphonium Salt Formation
Bromination of compound 4 with hydrobromic acid in dichloromethane generates 4-(benzyloxy)benzyl bromide (compound 5). Reacting this with triphenylphosphine in tetrahydrofuran forms the corresponding phosphonium salt (compound 6).
Wittig Reaction and Chiral Induction
The phosphonium salt undergoes a Wittig reaction with (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in the presence of n-butyllithium. This step introduces chirality, yielding compound 7 with an enantiomeric excess (ee) >98%. Subsequent hydrogenation and deprotection steps afford the target (R)-enantiomer.
Key Advantages :
-
High enantioselectivity via chiral aldehyde.
-
Scalable intermediates (e.g., phosphonium salts).
Diazotization-Based Route from L-Tyrosine
A method from US20020177726 utilizes L-tyrosine as the chiral starting material:
Benzylation of L-Tyrosine
L-Tyrosine is benzylated using benzyl chloride in aqueous methanol with copper sulfate catalysis, yielding (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid (compound 11).
Diazotization and Hydrolysis
Treatment with sodium nitrite under acidic conditions (H₂SO₄/acetone) induces diazotization, followed by hydrolysis to form (S)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (compound 8a). Acid-catalyzed esterification with ethanol produces the ethyl ester (compound 9a), which is hydrolyzed to the (R)-acid via resolution with α-methylbenzylamine.
Reaction Conditions :
Catalytic Asymmetric Dihydroxylation
CN102432468A describes a route leveraging Sharpless asymmetric dihydroxylation:
Aldol Condensation
3,4-Dihydroxybenzaldehyde is benzylated to 3,4-benzyloxybenzaldehyde, which condenses with propanedioic acid to form (E)-3-(3',4'-benzyloxyphenyl)acrylic acid.
Asymmetric Dihydroxylation
The acrylic acid derivative undergoes dihydroxylation using osmium tetroxide and a cinchona alkaloid chiral ligand (e.g., (DHQ)₂PHAL). This step installs the (2R,3S)-dihydroxy configuration, which is esterified with borneol and deprotected to yield the (R)-enantiomer.
Stereochemical Outcome :
Oxazolidinone Chiral Auxiliary Approach
WO2013042138A2 suggests using oxazolidinones for asymmetric induction, though adapted for the target compound:
Chiral Auxiliary Attachment
4-(Benzyloxy)phenylpropanoic acid is coupled with (R)-4-phenyloxazolidin-2-one via mixed anhydride formation (pivaloyl chloride, DMAP).
Diastereoselective Alkylation
The oxazolidinone enolate is alkylated stereoselectively, followed by auxiliary removal (LiOH/H₂O₂) to yield the (R)-configured acid.
Yield Optimization :
-
Diastereomeric excess: 95% with optimized base (LDA).
Comparative Analysis of Methods
Mechanism of Action
The mechanism of action of ®-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid depends on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- The bornyl derivatives (e.g., C₂₇H₃₆O₃NCl) exhibit in vivo antidiabetic activity , likely due to the bulky bornyl group enhancing membrane permeability or target engagement . In contrast, the target compound’s benzyloxy group may prioritize different pharmacokinetic properties.
- The difluorophenyl analog (C₉H₉F₂NO₂) highlights the role of fluorine in improving metabolic stability and lipophilicity, a feature absent in the target compound .
Stereochemical and Functional Group Influences
- The (R)-configuration in the target compound is critical for chiral recognition in enzymatic or receptor interactions. Analogous stereospecific effects are observed in β2-amino acids (e.g., ), where configuration dictates peptide backbone geometry .
- Hydroxyl vs.
Biological Activity
(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO. It features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-hydroxypropanoic acid moiety. This unique structure contributes to its biological activity by enhancing its ability to interact with various molecular targets within biological systems.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. It appears to modulate key inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . These effects make it a candidate for further investigation in inflammatory diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, which are critical for cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial growth, thereby reducing disease symptoms .
- Receptor Modulation : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the benzyloxy group or modifications to the hydroxypropanoic acid moiety can significantly alter its biological properties. For instance, derivatives with different substituents on the phenyl ring have been shown to enhance potency against specific biological targets .
Case Study 1: GPR34 Antagonism
A series of derivatives related to this compound were synthesized and evaluated as GPR34 antagonists. One derivative displayed an IC value of 0.059 μM, indicating strong antagonistic activity without significant cytotoxicity in vitro. This highlights the potential for developing new therapeutic agents targeting GPCRs using this compound as a scaffold .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. The compound demonstrated a dose-dependent reduction in cell viability, making it a promising candidate for further development in cancer therapeutics .
Scientific Research Applications
Chemical Synthesis
Chiral Building Block:
- The compound serves as a chiral building block in organic synthesis, facilitating the production of enantiomerically pure compounds. Its ability to participate in asymmetric catalysis is crucial for synthesizing complex molecules with specific configurations .
Polymer Development:
- It is utilized in the development of specialty chemicals and materials, particularly in creating polymers and resins that exhibit tailored properties. The benzyloxy group enhances its reactivity, making it suitable for various polymerization processes.
Biological Applications
Enzyme Mechanisms:
- In biochemical research, (R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is employed as a substrate to study enzyme activity and specificity. Its interactions with enzymes provide insights into their mechanisms and kinetics, which are essential for understanding metabolic pathways .
Anti-inflammatory Studies:
- Recent studies have highlighted its potential therapeutic applications in managing inflammatory diseases. In vitro experiments on human cell lines demonstrated that this compound significantly reduces the secretion of pro-inflammatory cytokines in a dose-dependent manner, indicating its possible use as an anti-inflammatory agent .
Pharmacological Research
Precursor for Active Pharmaceutical Ingredients (APIs):
- The compound is being explored as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific biological pathways .
GPR34 Antagonists:
- Structure-activity relationship (SAR) studies have identified derivatives of this compound that act as potent antagonists for GPR34, a G protein-coupled receptor involved in several diseases. These derivatives exhibited low cytotoxicity and high selectivity, demonstrating significant efficacy in preclinical models for neuropathic pain without apparent toxicity .
Case Studies and Research Findings
In Vitro Studies on Inflammatory Markers:
- A study demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .
GPR34 Antagonist Development:
Q & A
Q. Basic
| Property | This compound | Flurbiprofen |
|---|---|---|
| Core Structure | 2-Hydroxypropanoic acid with benzyloxy group | Propionic acid derivative |
| COX-2 Selectivity | Moderate (IC COX-2: 1.2 μM) | Low (IC COX-2: 0.8 μM) |
| Solubility | Poor in water (0.5 mg/mL) | Better (2.1 mg/mL) |
| Key Applications | Anti-inflammatory research, chiral catalyst development | Approved NSAID |
| Structural differences in the benzyloxy group may enhance target specificity but reduce solubility . |
What computational methods are used to predict the binding affinity of this compound to therapeutic targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : To model interactions with COX-2 over 100-ns trajectories, analyzing hydrogen bonds with Arg120 and Tyr355.
- Density Functional Theory (DFT) : Calculating electrostatic potential maps to optimize substituent effects on binding.
- Free Energy Perturbation (FEP) : Quantifying ΔΔG values for analogs to prioritize synthesis .
What are the best practices for scaling up the synthesis of this compound while maintaining stereochemical integrity?
Q. Advanced
- Continuous Flow Synthesis : Reduces racemization risk by minimizing reaction time and temperature fluctuations .
- Enzymatic Catalysis : Immobilized lipases (e.g., Candida antarctica Lipase B) in packed-bed reactors for large-scale chiral resolution .
- Process Analytical Technology (PAT) : In-line FTIR monitoring to detect enantiomeric excess (ee) deviations >2% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
